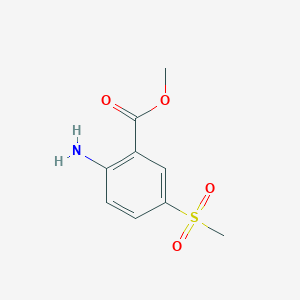

Methyl 2-amino-5-(methylsulfonyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJZKEMUMLYMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693817 | |

| Record name | Methyl 2-amino-5-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90610-65-4 | |

| Record name | Methyl 2-amino-5-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-(methylsulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Multi-Step Synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate from Salicylic Acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for Methyl 2-amino-5-(methylsulfonyl)benzoate, a compound of interest for pharmaceutical research and drug development, starting from the readily available precursor, salicylic acid. The proposed synthesis is a multi-step process designed to address the significant chemical challenges inherent in the target molecule's structure, particularly the installation of the methylsulfonyl group and the conversion of a phenol to an aniline derivative. This document details the strategic rationale behind each transformation, provides step-by-step experimental protocols, and discusses the underlying mechanisms. The pathway leverages classical aromatic chemistry, including nitration and Sandmeyer-type reactions, alongside modern catalytic methods to achieve the desired transformations. This guide is intended for researchers, chemists, and professionals in the field of medicinal and process chemistry.

Introduction

Significance of the Target Molecule

This compound and its structural analogs are important scaffolds in medicinal chemistry. The presence of a sulfonamide or sulfone group is a common feature in a wide array of therapeutic agents, imparting desirable pharmacokinetic properties. The 2-aminobenzoate (anthranilate) core is also a key pharmacophore. The synthesis of such specifically substituted aromatic compounds is crucial for the development of new chemical entities and the optimization of lead compounds in drug discovery programs.

Overview of the Synthetic Strategy

The synthesis of this compound from salicylic acid is a non-trivial endeavor that requires a carefully planned sequence of reactions. A direct conversion is not feasible due to the required functional group interconversions. The strategy outlined in this guide is predicated on a logical, five-stage approach:

-

Initial Esterification: Protection of the carboxylic acid functionality of salicylic acid via Fischer esterification to prevent undesirable side reactions in subsequent steps.

-

Regioselective Nitration: Introduction of a nitro group at the C-5 position of the aromatic ring, which will serve as a precursor to the final C-2 amino group after subsequent transformations.

-

Sulfonyl Group Installation: A multi-step sequence beginning with the reduction of the nitro group, followed by a Sandmeyer-type reaction to convert the resulting amine into the target methylsulfonyl group.

-

Aromatic Nucleophilic Substitution (SNAr): Conversion of the intermediate's nitro group into a more suitable functional group for the final amination step.

-

Final Reduction: Transformation of the remaining nitro group into the target C-2 amine to yield the final product.

This pathway is designed to control regioselectivity and manage the interplay of activating and deactivating groups on the benzene ring throughout the synthesis.

Overall Synthetic Scheme

The multi-step synthesis is visualized below, proceeding from salicylic acid to the final target molecule.

Caption: Proposed synthetic pathway from salicylic acid.

Detailed Synthesis and Mechanistic Discussion

Step 1: Fischer Esterification of Salicylic Acid

Causality and Expertise: The initial step involves the protection of the carboxylic acid group as a methyl ester. This is critical for two primary reasons: 1) It prevents the free carboxylic acid from interfering with the strongly acidic conditions of the subsequent nitration step (e.g., preventing potential decarboxylation). 2) The resulting ester, methyl salicylate, is less water-soluble, which can simplify workup and purification procedures. The Fischer esterification is a classic, reliable, and cost-effective method for this transformation.[1][2][3] The reaction is an equilibrium process, driven to completion by using an excess of methanol.

| Parameter | Value/Reagent |

| Starting Material | Salicylic Acid |

| Reagents | Methanol (excess), Sulfuric Acid (catalyst) |

| Solvent | Methanol |

| Temperature | Reflux (~65-80 °C) |

| Typical Yield | >90% |

| Product | Methyl Salicylate |

Experimental Protocol: Synthesis of Methyl Salicylate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (1.0 eq).

-

Add an excess of methanol (e.g., 10-20 eq) to serve as both reagent and solvent.

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl salicylate as a clear, colorless liquid.[1][2]

Step 2: Regioselective Nitration of Methyl Salicylate

Causality and Expertise: The nitration of methyl salicylate introduces the nitro group that will ultimately become the C-2 amine in the final product. The hydroxyl group is a strongly activating ortho, para-director, while the methoxycarbonyl group is a deactivating meta-director. The combined directing effects strongly favor substitution at the C-3 and C-5 positions (ortho and para to the hydroxyl group). The C-5 position is sterically less hindered, making 5-nitrosalicylic acid the major product under controlled conditions.[4][5] Using a nitrating mixture of nitric acid and sulfuric acid at low temperatures is crucial to control the exothermicity of the reaction and minimize the formation of dinitrated byproducts.

| Parameter | Value/Reagent |

| Starting Material | Methyl Salicylate |

| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |

| Solvent | Sulfuric Acid |

| Temperature | 0-10 °C |

| Typical Yield | 70-85% (of 5-nitro isomer) |

| Product | Methyl 5-nitrosalicylate |

Experimental Protocol: Synthesis of Methyl 5-Nitrosalicylate

-

In a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C and slowly add methyl salicylate (1.0 eq) while maintaining the temperature below 10 °C.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the methyl salicylate solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the crude product. Recrystallization from ethanol or methanol can be used for further purification.[5][6]

Step 3: Reduction of the Nitro Group

Causality and Expertise: This step converts the C-5 nitro group into an amino group, which is a necessary precursor for the Sandmeyer reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method as it is highly efficient, chemoselective (it will not reduce the ester or the aromatic ring), and results in a clean reaction with water as the only byproduct.[7][8][9] Alternative methods include using metals like tin (Sn) or iron (Fe) in acidic media.[10][11]

| Parameter | Value/Reagent |

| Starting Material | Methyl 5-Nitrosalicylate |

| Reagents | Hydrogen (H₂), 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | 1 atm (balloon) or ~50 psi |

| Typical Yield | >95% |

| Product | Methyl 5-amino-2-hydroxybenzoate |

Experimental Protocol: Synthesis of Methyl 5-amino-2-hydroxybenzoate

-

Charge a hydrogenation vessel with methyl 5-nitrosalicylate (1.0 eq) and a suitable solvent such as methanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol %).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (either from a balloon or by pressurizing the vessel to ~50 psi).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude amine, which is often pure enough for the next step.[8]

Step 4: Installation of the Methylsulfonyl Group

Causality and Expertise: This is the most complex stage of the synthesis, transforming the newly formed amino group into the target methylsulfonyl moiety. A Sandmeyer-type reaction is an effective method for converting an aryl amine into a wide variety of functional groups.[12][13] The process involves four distinct operations.

Caption: Workflow for installing the methylsulfonyl group.

Experimental Protocols:

-

4a: Diazotization:

-

Suspend Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

-

Stir for 30 minutes at 0-5 °C. The formation of the diazonium salt is typically used immediately in the next step.

-

-

4b: Sulfonyl Chloride Formation:

-

In a separate vessel, saturate acetic acid with sulfur dioxide (SO₂) gas and add a catalytic amount of copper(II) chloride (CuCl₂).

-

Add the cold diazonium salt solution from the previous step to this SO₂-saturated solution.

-

Stir the mixture, allowing it to warm to room temperature, and continue stirring for several hours until nitrogen evolution ceases.

-

Pour the mixture into ice water and extract the product with an organic solvent. The organic extracts contain Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.

-

-

4c: Reduction to Sodium Sulfinate:

-

Take the crude sulfonyl chloride from the previous step and dissolve it in a suitable solvent.

-

Add a solution of sodium sulfite (Na₂SO₃) (approx. 2.0 eq) in water.

-

Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.

-

Cool the solution. The sodium sulfinate salt may precipitate or can be isolated after solvent removal.

-

-

4d: Methylation to Methyl Sulfone:

-

Dissolve the crude sodium sulfinate salt in a polar solvent like DMF or methanol.

-

Add a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1 eq).

-

Heat the reaction mixture (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove inorganic salts and isolate the crude Methyl 2-hydroxy-5-(methylsulfonyl)benzoate. Purify by column chromatography or recrystallization.

-

Step 5: Conversion of the 2-Hydroxy Group to the 2-Amino Group

Causality and Expertise: This final transformation is the most challenging step in the sequence. Phenolic hydroxyl groups are poor leaving groups, making direct nucleophilic substitution with an amine exceptionally difficult. Modern organometallic chemistry provides a powerful solution: the Buchwald-Hartwig amination reaction. This strategy involves converting the phenol into a triflate ester, creating an excellent leaving group (-OTf), which can then undergo palladium-catalyzed cross-coupling with an ammonia source to form the desired aniline derivative.

| Parameter | Value/Reagent |

| Starting Material | Methyl 2-hydroxy-5-(methylsulfonyl)benzoate |

| Reagents (Triflation) | Triflic Anhydride (Tf₂O), Pyridine |

| Reagents (Amination) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Ammonia source (e.g., LHMDS) |

| Solvent | Dichloromethane (Triflation), Toluene or Dioxane (Amination) |

| Temperature | 0 °C to RT (Triflation), 80-110 °C (Amination) |

| Product | This compound |

Experimental Protocol: Two-Step Hydroxy to Amino Conversion

-

5a: Triflate Formation:

-

Dissolve Methyl 2-hydroxy-5-(methylsulfonyl)benzoate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add pyridine (1.5 eq).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and perform a standard aqueous workup. Purify the resulting triflate by column chromatography.

-

-

5b: Buchwald-Hartwig Amination:

-

To an oven-dried flask, add the aryl triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., cesium carbonate, 2.0 eq).

-

Evacuate and backfill the flask with nitrogen or argon.

-

Add anhydrous toluene or dioxane, followed by an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq).

-

Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to obtain the final product, this compound.

-

Summary and Outlook

The synthesis of this compound from salicylic acid is a complex but feasible process that highlights a range of important organic transformations. The pathway demonstrates strategic protection of functional groups, control of regioselectivity in electrophilic substitution, the utility of the Sandmeyer reaction for introducing sulfur-based functionalities, and the power of modern cross-coupling reactions to achieve challenging bond formations. Each step requires careful optimization of reaction conditions to maximize yield and purity. This guide provides a robust and logical framework for researchers to approach the synthesis of this and other similarly complex substituted aromatic compounds, serving as a foundation for further process development and optimization.

References

-

Title: Esterification of Salicylic Acid: The synthesis of cool smelling molecules Source: Westfield State University URL: [Link]

-

Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: Preparation of Methyl Salicylate Source: University of Babylon URL: [Link]

-

Title: Preparation of amines: Reduction of nitro compounds Source: Unacademy URL: [Link]

-

Title: Ester Derivatives of Salicylic Acid Source: Palomar College URL: [Link]

-

Title: Reduction of Nitro Groups Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives Source: Zanco Journal of Pure and Applied Sciences URL: [Link]

-

Title: Nitro Reduction - Common Conditions Source: The Welch Foundation URL: [Link]

-

Title: Continuous Flow Nitration of Salicylic Acid Source: Organic Process Research & Development URL: [Link]

-

Title: Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization Source: Organic Process Research & Development URL: [Link]

-

Title: Synthesis of 3,5-bis(chlorosulphonyl)salicylic acid Source: PrepChem.com URL: [Link]

-

Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

-

Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. teachnlearnchem.com [teachnlearnchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of Substituted Aminobenzoates: A Technical Guide to Methyl 5-amino-2-(methylsulfonyl)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Landscape

In the field of medicinal chemistry and drug discovery, precise molecular architecture is paramount. The substituted aminobenzoate scaffold is a privileged structure, appearing in a multitude of biologically active compounds. This guide focuses on the synthesis, properties, and applications of a key building block within this class: Methyl 5-amino-2-(methylsulfonyl)benzoate .

Core Chemical Properties and Identification

A foundational understanding of a compound's physicochemical properties is essential for its effective use in research and development. The key identifiers and properties of Methyl 5-amino-2-(methylsulfonyl)benzoate are summarized below.

| Property | Value | Source |

| CAS Number | 1783619-42-0 | [2] |

| Molecular Formula | C₉H₁₁NO₄S | [2] |

| Molecular Weight | 229.25 g/mol | [2] |

| SMILES | O=C(OC)C1=CC(N)=CC=C1S(=O)(C)=O | [2] |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically upon acquisition of a sample.

Synthesis and Mechanistic Considerations

Caption: A generalized synthetic workflow for substituted aminobenzoates.

Experimental Protocol: Synthesis of a Related Compound, Methyl 2-methoxy-5-aminosulfonyl benzoate

To provide a practical experimental context, the following is a summarized protocol for the synthesis of a structurally related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, which is an intermediate for the drug Sulpiride.[3] This protocol illustrates the chemical transformations that are analogous to what would be required for the synthesis of the target compound of this guide.

Step 1: Etherification of Salicylic Acid

-

Salicylic acid is reacted with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to convert the phenolic hydroxyl group to a methoxy group.

Step 2: Sulfonyl Chloride Formation

-

The resulting 2-methoxybenzoic acid is treated with chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position.

Step 3: Amination

-

The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.[3]

Step 4: Esterification

-

The carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final methyl ester.[3]

Note: The synthesis of Methyl 5-amino-2-(methylsulfonyl)benzoate would likely follow a different order of operations, potentially starting with a pre-functionalized aniline derivative.

Applications in Drug Discovery and Development

Substituted aminobenzoates are of significant interest to the pharmaceutical industry due to their versatile chemical handles and their presence in a number of approved drugs. The structural motifs present in Methyl 5-amino-2-(methylsulfonyl)benzoate—a primary amine, a methyl ester, and a methylsulfonyl group—offer multiple points for diversification in a medicinal chemistry campaign.

-

Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, or used in reductive amination to generate a library of analogs for screening.

-

Bioisosteric Replacement: The methylsulfonyl group is a common bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Intermediate for Heterocyclic Synthesis: This compound can serve as a starting material for the synthesis of more complex heterocyclic systems, such as benzothiazines.[4][5]

While specific biological activities for Methyl 5-amino-2-(methylsulfonyl)benzoate are not widely reported, related sulfonamide-containing benzoates have been investigated as inhibitors of various enzymes.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 5-amino-2-(methylsulfonyl)benzoate (CAS: 1783619-42-0) is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure and multiple functional groups provide a versatile platform for the creation of novel chemical entities. While its isomer, Methyl 2-amino-5-(methylsulfonyl)benzoate, remains a more elusive target, the principles and applications outlined in this guide for the 5-amino isomer provide a solid foundation for researchers working with this class of compounds. As with all research chemicals, empirical determination of properties and careful adherence to safety protocols are paramount for successful and safe experimentation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064. [Link]

-

Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1627. [Link]

-

Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. [Link]

-

IUCr Journals. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link]

Sources

- 1. This compound | C9H11NO4S | CID 53393143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1783619-42-0|Methyl 5-amino-2-(methylsulfonyl)benzoate|BLD Pharm [bldpharm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

Spectroscopic Analysis of Methyl 2-amino-5-(methylsulfonyl)benzoate: A Technical Guide

Introduction

Methyl 2-amino-5-(methylsulfonyl)benzoate is a chemical compound of interest in various fields of chemical research and development. Its molecular structure, featuring an aromatic ring substituted with amino, methyl ester, and methylsulfonyl groups, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

This structure allows for the prediction of key spectroscopic features:

-

¹H NMR: Signals corresponding to aromatic protons, an amino group, a methyl ester, and a methylsulfonyl group.

-

¹³C NMR: Resonances for aromatic carbons, a carbonyl carbon, and methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H, C=O, S=O, and C-O bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight and predictable fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | d | 1H | Aromatic H |

| ~7.0 - 7.5 | dd | 1H | Aromatic H |

| ~6.5 - 7.0 | d | 1H | Aromatic H |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.1 | s | 3H | -SO₂CH₃ |

Interpretation:

-

The aromatic protons are expected to appear as distinct signals due to their different electronic environments, with coupling patterns (doublet, doublet of doublets) determined by their neighboring protons.

-

The amino protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

The methyl ester and methylsulfonyl protons are expected to be sharp singlets as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~150 | Aromatic C-NH₂ |

| ~140 | Aromatic C-SO₂ |

| ~130 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~110 | Aromatic C-COOCH₃ |

| ~52 | -OCH₃ |

| ~45 | -SO₂CH₃ |

Interpretation:

-

The carbonyl carbon of the ester group is expected to be the most downfield signal.

-

The aromatic carbons will have a range of chemical shifts depending on the substituent attached. The carbon attached to the electron-donating amino group will be more shielded (upfield), while the carbons attached to the electron-withdrawing ester and sulfonyl groups will be more deshielded (downfield).

-

The methyl carbons of the ester and sulfonyl groups will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 1720 - 1700 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1350 - 1300 | Strong | S=O stretch (asymmetric) |

| 1160 - 1120 | Strong | S=O stretch (symmetric) |

| 1250 - 1200 | Strong | C-O stretch (ester) |

Interpretation:

-

The presence of two distinct N-H stretching bands is characteristic of a primary amine.

-

The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

The two strong bands for the S=O stretching are characteristic of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 229 | [M]⁺, Molecular ion |

| 198 | [M - OCH₃]⁺ |

| 170 | [M - COOCH₃]⁺ |

| 151 | [M - SO₂CH₃]⁺ |

Interpretation:

-

The molecular ion peak at m/z 229 would confirm the molecular weight of the compound.

-

Common fragmentation pathways would involve the loss of the methoxy group from the ester, the entire carbomethoxy group, or the methylsulfonyl group.

Experimental Protocols

Standard analytical techniques are employed for the acquisition of spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of this compound.

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust method for the unambiguous identification and structural confirmation of this compound. The expected spectroscopic data presented in this guide serve as a valuable reference for researchers and scientists engaged in the synthesis and analysis of this and related compounds. Adherence to standardized experimental protocols is essential for obtaining high-quality and reproducible data.

References

Due to the lack of publicly available experimental data for "this compound," this guide is based on established principles of spectroscopic interpretation for organic compounds with similar functional groups. For definitive data, it is recommended to acquire spectra on a verified sample of the compound.

The Strategic Synthesis of Benzothiazines: A Technical Guide to Utilizing Methyl 2-amino-5-(methylsulfonyl)benzoate as a Key Precursor

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of the synthesis of the benzothiazine scaffold, a privileged structure in medicinal chemistry, using methyl 2-amino-5-(methylsulfonyl)benzoate as a strategic starting material. This document moves beyond a simple recitation of protocols to offer insights into the causality of experimental choices, ensuring a reproducible and adaptable synthetic strategy.

Introduction: The Benzothiazine Scaffold and the Strategic Advantage of the Methylsulfonyl Precursor

The benzothiazine core is a recurring motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic incorporation of specific substituents onto the benzothiazine ring can significantly modulate its therapeutic efficacy. The precursor, this compound, offers a unique advantage in this regard. The presence of the methylsulfonyl group, a known pharmacophore in its own right, provides a valuable handle for influencing the electronic and steric properties of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.

This guide will delineate a robust and versatile three-step synthetic pathway for the construction of N-substituted 2,1-benzothiazin-4-one 2,2-dioxides from this key precursor.

The Synthetic Pathway: A Three-Step Approach to the Benzothiazine Core

The synthesis of the benzothiazine scaffold from this compound is elegantly achieved through a three-step sequence: N-mesylation, N-alkylation, and a base-catalyzed intramolecular cyclization. This approach provides a modular and efficient route to a diverse range of N-substituted benzothiazine derivatives.

Caption: Overall synthetic workflow from the precursor to the final benzothiazine product.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Mesylation of this compound

The initial step involves the protection of the amino group via mesylation. This is a crucial activation step that enhances the acidity of the N-H proton, facilitating the subsequent N-alkylation and cyclization reactions. Methanesulfonyl chloride is a highly effective reagent for this transformation due to its reactivity and the stability of the resulting sulfonamide.[1]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or pyridine (1.2 eq.), dropwise. The base is essential to neutralize the HCl generated during the reaction.

-

Mesylation: Slowly add methanesulfonyl chloride (1.1 eq.) to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the N-mesylated intermediate.

Causality of Choices:

-

Aprotic Solvent: DCM or THF are chosen to avoid reaction with methanesulfonyl chloride.

-

Non-nucleophilic Base: TEA or pyridine are used to prevent competition with the amino group as a nucleophile.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side product formation.

Step 2: N-Alkylation of the N-Mesylated Intermediate

With the N-mesylated intermediate in hand, the next step is the introduction of the desired alkyl substituent. This is a versatile step that allows for the synthesis of a wide array of N-substituted benzothiazines. A common and effective method involves the use of an alkyl halide in the presence of a suitable base.

Protocol:

-

Reaction Setup: To a solution of the N-mesylated intermediate (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base. Potassium carbonate (K₂CO₃, 1.5 eq.) is a commonly used and effective base for this transformation.[1]

-

Alkylation: Add the desired alkyl halide (R-X, 1.2 eq., where X = Br, I) to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude N-alkylated product can be purified by flash column chromatography.

Alternative Method: Manganese-Catalyzed N-Alkylation with Alcohols

For a more sustainable approach, a manganese-catalyzed "borrowing hydrogen" methodology can be employed, using alcohols as the alkylating agents.[2] This method avoids the use of alkyl halides and produces water as the only byproduct.

Caption: Simplified mechanism of N-alkylation of the sulfonamide intermediate.

Step 3: Intramolecular Cyclization via Dieckmann Condensation

The final and key step in the formation of the benzothiazine ring is an intramolecular Dieckmann condensation. This base-catalyzed cyclization of the N-alkyl-N-mesyl intermediate results in the formation of the 4-hydroxy-2,1-benzothiazine 2,2-dioxide core. The choice of a strong, non-nucleophilic base is critical to promote the desired intramolecular reaction.[3]

Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong base. Sodium hydride (NaH, 2.0 eq.) in anhydrous THF or lithium diisopropylamide (LDA, 2.0 eq.) in anhydrous THF are effective choices.

-

Substrate Addition: Cool the base solution to -78 °C (for LDA) or 0 °C (for NaH). Slowly add a solution of the N-alkyl-N-mesyl intermediate (1.0 eq.) in anhydrous THF to the cooled base solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. The progress of the cyclization can be monitored by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Acidify the mixture to pH 3-4 with 1M HCl. Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The final benzothiazine product can be purified by recrystallization or column chromatography.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Methyl 2-amino-5-(methylsulfonyl)benzoate Derivatives

Introduction: Unveiling the Potential of a Privileged Core

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The "Methyl 2-amino-5-(methylsulfonyl)benzoate" core represents one such privileged structure. Its inherent chemical functionalities—an aromatic amine, a methyl ester, and a methylsulfonyl group—provide a rich platform for synthetic diversification, leading to a wide array of derivatives with significant biological potential. While the core molecule itself is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its true value lies in the diverse bioactivities exhibited by its more complex progeny.[1][2][3]

This in-depth technical guide will navigate the synthesis and biological evaluation of derivatives stemming from this core, with a particular focus on the well-documented anticancer and anti-inflammatory activities of the resulting benzothiazole structures. We will explore the causal relationships behind synthetic strategies and delve into the mechanisms of action that underpin the therapeutic promise of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.

Synthetic Pathways: From Core Molecule to Bioactive Heterocycles

The primary route to unlocking the biological potential of "this compound" involves its conversion into more complex heterocyclic systems. The synthesis of 2-aminobenzothiazoles is a particularly fruitful pathway, yielding compounds with demonstrated anticancer and anti-inflammatory properties.[4][5][6][7]

General Synthesis of 2-Aminobenzothiazole Derivatives

A common and effective method for the synthesis of 2-aminobenzothiazoles from substituted anilines, such as our core molecule, involves a reaction with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium. This reaction proceeds through an in situ formation of a thiocyanogen intermediate, which then reacts with the aniline to form a thiourea derivative that subsequently cyclizes to the benzothiazole ring system.[4][5]

Experimental Protocol: Synthesis of 2-Amino-6-(methylsulfonyl)benzothiazole

This protocol outlines a representative synthesis of a 2-aminobenzothiazole derivative from a starting material analogous to our core scaffold.

Materials:

-

4-(methylsulfonyl)aniline (or this compound)

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Aqueous Ammonia (25%)

-

Hot Water

-

Benzene (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, cooling bath, filtration apparatus)

Procedure:

-

In a round-bottom flask, dissolve 0.01 mol of 4-(methylsulfonyl)aniline in 20 mL of glacial acetic acid.

-

Cool the solution to 10°C in an ice bath and add 0.01 mol of potassium thiocyanate while stirring.

-

To this stirred solution, add 0.01 mol of bromine dropwise, maintaining the temperature at 10°C.

-

Continue stirring for an additional 3 hours at the same temperature.

-

The precipitated hydrobromide salt is then filtered and washed with a small amount of cold acetic acid.

-

The dried salt is dissolved in hot water and neutralized with a 25% aqueous ammonia solution.

-

The resulting precipitate, 2-amino-6-(methylsulfonyl)benzothiazole, is filtered, washed with water, and dried.

-

Recrystallize the crude product from benzene to obtain the purified compound.[5]

Characterization:

-

The purity of the synthesized compound should be confirmed by Thin Layer Chromatography (TLC).

-

The structure should be verified using spectroscopic methods such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[4][5][6]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 2-aminobenzothiazole derivatives.

Anticancer Activity: A Promising Avenue for Novel Therapeutics

Derivatives of 2-aminobenzothiazole have emerged as a significant class of compounds with potent and selective anticancer activity.[5][8][9][10][11] The presence of the benzothiazole nucleus, often substituted with various functional groups, has been shown to be crucial for their cytotoxic effects against a range of cancer cell lines.

Mechanism of Action and Cellular Effects

The anticancer activity of these derivatives is often multifactorial. Some compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 2-aminobenzothiazole derivatives have been observed to arrest the cell cycle at the G1 or G2/M phase, leading to an inhibition of cell proliferation.

One of the key molecular targets for some benzothiazole derivatives is the family of Aurora kinases, which are serine/threonine kinases that play a critical role in mitosis.[12][13][14][15] Overexpression of Aurora kinases is common in many human tumors, making them an attractive target for cancer therapy. Inhibition of these kinases by benzothiazole derivatives can lead to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cancer cell death.

Signaling Pathway Implicated in Anticancer Activity:

Caption: Inhibition of Aurora Kinase by benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the design of potent anticancer benzothiazole derivatives. The nature and position of substituents on both the benzothiazole ring and the 2-amino group can significantly influence the cytotoxic activity. For example, the presence of electron-withdrawing groups like nitro or halo groups on the benzothiazole ring has been shown to enhance anticancer activity in some cases. Furthermore, modifications at the 2-amino position with various aryl or heterocyclic moieties can modulate the potency and selectivity of the compounds.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound ID | Substituent at C6 | 2-Amino Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| T2 | Fluoro | Unsubstituted | Human small cell lung carcinoma | < 10 | [5] |

| 40 | Nitro | Acetyl | MCF-7 (Breast) | 34.5 | [9] |

| 38 | Ethoxy | Nitrophenyl sulfonamide | HeLa (Cervical) | 0.22 | [8] |

| 39 | Ethoxy | tert-Butyl sulfonamide | HeLa (Cervical) | 0.6 | [8] |

Note: The data presented is a selection from the cited literature and is intended to be illustrative of the potential of this class of compounds.

Anti-inflammatory Activity: Targeting the Pathways of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Benzothiazole derivatives synthesized from aminobenzoate precursors have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[4][6][7][16][17]

Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[16] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, benzothiazole derivatives can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Animal Model:

-

Wistar rats or Swiss albino mice.

Materials:

-

Test compounds (benzothiazole derivatives)

-

Standard drug (e.g., Diclofenac sodium)

-

Carrageenan (1% w/v solution in saline)

-

Plethysmometer

Procedure:

-

Animals are divided into groups: control (vehicle), standard drug, and test compound groups.

-

The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose.

-

After a set period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each animal to induce inflammation.

-

The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated for each group relative to the control group.[16]

Inflammatory Cascade and Point of Intervention:

Caption: Inhibition of the COX pathway by benzothiazole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

Similar to anticancer activity, the anti-inflammatory potential of benzothiazole derivatives is highly dependent on their substitution patterns. Studies have shown that the presence of certain groups, such as chloro and methoxy substituents on the benzothiazole ring, can significantly enhance anti-inflammatory activity.[4][6]

Table 2: Anti-inflammatory Activity of Selected Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound ID | Substituent at C5 | Substituent at C6 | % Edema Inhibition (at 3h) | Reference |

| Bt2 | Chloro | - | High | [4] |

| Bt | - | Methoxy | High | [4] |

| 4a | - | Sulfonamide | Potent | [6] |

| YG-1 | Nitro | - | 80% (at 100 mg/kg) | [16] |

Note: The data is a qualitative and quantitative representation from the cited literature to illustrate the anti-inflammatory potential.

Conclusion and Future Directions

The "this compound" scaffold serves as a highly valuable and versatile starting point for the synthesis of a diverse range of biologically active compounds. The conversion of this core into benzothiazole derivatives has proven to be a particularly effective strategy for the development of potent anticancer and anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide underscore the tunability of this scaffold, allowing for the optimization of potency and selectivity.

Future research in this area should focus on several key aspects:

-

Expansion of the Derivative Library: The synthesis and screening of a wider range of derivatives with diverse substitutions will be crucial for identifying novel leads with improved pharmacological profiles.

-

Elucidation of Detailed Mechanisms of Action: While inhibition of Aurora kinases and COX enzymes has been implicated, a deeper understanding of the molecular targets and signaling pathways affected by these compounds is necessary.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

-

Exploration of Other Therapeutic Areas: Given the structural diversity that can be achieved from this scaffold, its potential in other therapeutic areas, such as neurodegenerative and infectious diseases, warrants investigation.

References

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (URL: [Link])

-

Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (URL: [Link])

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (URL: [Link])

-

SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. (URL: [Link])

-

Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. (URL: [Link])

-

Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. PubMed, (URL: [Link])

-

Benzothiazole derivatives as anticancer agents. Florence Repository, (URL: [Link])

-

Benzothiazole derivatives as anticancer agents. PubMed Central, (URL: [Link])

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI, (URL: [Link])

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate, (URL: [Link])

- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

-

Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers, (URL: [Link])

-

Aurora Kinase Inhibitors: Identification and Preclinical Validation of Their Biomarkers. PubMed, (URL: [Link])

-

Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). PubMed, (URL: [Link])

- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.

- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

The chemical structures of Aurora-A kinase inhibitors studied via clinical trials. ResearchGate, (URL: [Link])

- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health, (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed Central, (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI, (URL: [Link])

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI, (URL: [Link])

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate, (URL: [Link])

-

Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PubMed, (URL: [Link])

Sources

- 1. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. asianpubs.org [asianpubs.org]

- 6. jocpr.com [jocpr.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 13. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. storage.googleapis.com [storage.googleapis.com]

- 17. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-amino-5-(methylsulfonyl)benzoate in the Synthesis of Sulpiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of Sulpiride, a cornerstone antipsychotic and antiemetic agent, with a focused analysis on the pivotal role of the key intermediate, Methyl 2-amino-5-(methylsulfonyl)benzoate. We will dissect the synthetic pathways, elucidate the mechanistic underpinnings of the core chemical transformations, and present a rationale for methodological choices, thereby offering a comprehensive resource for professionals in the field of pharmaceutical development.

Introduction to Sulpiride and its Synthetic Precursors

Sulpiride, chemically known as N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfonyl)benzamide, is a substituted benzamide with selective antagonistic activity at dopamine D2 and D3 receptors. Its therapeutic efficacy is well-established in the management of schizophrenia and other psychotic disorders. The synthesis of Sulpiride hinges on the efficient construction of an amide bond between a substituted benzoic acid derivative and a chiral amine, (S)-2-(aminomethyl)-1-ethylpyrrolidine.

The focus of this guide, this compound, represents a crucial building block in this synthetic endeavor. Its structure incorporates the core substituted benzene ring necessary for the final drug substance, with the methyl ester serving as a latent carboxylic acid function, and the amino and methylsulfonyl groups positioned to influence the electronic and steric environment of the subsequent amide coupling reaction.

Synthetic Pathways to Sulpiride from this compound

The primary transformation in the synthesis of Sulpiride from this compound is the formation of an amide bond with (S)-2-(aminomethyl)-1-ethylpyrrolidine. There are two principal strategies to achieve this: a direct aminolysis of the methyl ester, or a two-step approach involving hydrolysis of the ester followed by a mediated amide coupling.

Direct Aminolysis Pathway

A highly efficient and atom-economical approach to Sulpiride is the direct reaction of a substituted methyl benzoate with the amine. A documented synthesis of Sulpiride utilizes a closely related precursor, 2-methoxy-5-sulphamoyl methyl benzoate, which undergoes direct aminolysis with (S)-1-ethyl-2-aminomethylpyrrolidine. [1]This reaction is conducted at an elevated temperature in a high-boiling solvent such as ethylene glycol, obviating the need for a coupling agent. [1]The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of (S)-1-ethyl-2-aminomethylpyrrolidine attacks the electrophilic carbonyl carbon of the methyl ester, leading to the displacement of methanol and the formation of the desired amide bond.

The choice of a high-boiling solvent like ethylene glycol is critical as it allows the reaction to be conducted at a temperature sufficient to drive the aminolysis to completion, which is often sluggish at lower temperatures. This direct approach is advantageous in large-scale production as it minimizes the number of synthetic steps and reduces waste from coupling reagents.

Diagram 1: Direct Aminolysis Pathway

Caption: Synthetic route to Sulpiride via direct aminolysis.

Hydrolysis and Amide Coupling Pathway

An alternative, more traditional pathway involves the initial hydrolysis of this compound to its corresponding carboxylic acid, 2-amino-5-(methylsulfonyl)benzoic acid. This is typically achieved under basic or acidic conditions. The resulting carboxylic acid is then coupled with (S)-2-(aminomethyl)-1-ethylpyrrolidine using a suitable amide coupling reagent.

This two-step approach offers versatility in the choice of coupling conditions and can often be performed at lower temperatures than direct aminolysis. The selection of the coupling reagent is a critical decision, guided by factors such as cost, efficiency, prevention of side reactions (particularly racemization of the chiral amine), and ease of purification.

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. | Cost-effective, widely used. | Can cause racemization, byproduct removal can be difficult (DCU). |

| Phosphonium Salts | PyBOP, BOP | Forms an activated phosphonium ester. | High efficiency, low racemization. | Higher cost, phosphorus-containing byproducts. |

| Aminium/Uronium Salts | HATU, HBTU | Forms an activated aminium/uronium ester. | Very efficient, fast reaction times, low racemization. | High cost, potential for side reactions. |

| Mixed Anhydrides | Isobutyl chloroformate | Forms a mixed anhydride with the carboxylic acid. | Inexpensive, effective for sterically hindered substrates. | Can lead to side products from attack at the wrong carbonyl. |

The causality behind choosing a specific coupling agent lies in balancing these factors. For industrial-scale synthesis, cost-effectiveness might favor carbodiimides, while for high-purity, small-scale synthesis, the superior performance of uronium or phosphonium reagents may be preferred.

Diagram 2: Hydrolysis and Amide Coupling Workflow

Caption: Two-step synthesis of Sulpiride via hydrolysis and coupling.

Experimental Protocols

The following are representative, step-by-step methodologies for the key transformations discussed.

Protocol for Direct Aminolysis of a Substituted Methyl Benzoate

This protocol is adapted from a documented procedure for a close analog of the target synthesis. [1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, suspend 2-methoxy-5-sulphamoyl methyl benzoate in ethylene glycol.

-

Amine Addition: To the suspension, add (S)-1-ethyl-2-aminomethylpyrrolidine.

-

Reaction: Heat the reaction mixture to 62-65°C and maintain this temperature with stirring for 36 hours.

-

Work-up: After the reaction is complete, cool the mixture and add cooled distilled water to precipitate the product.

-

Purification: Filter the solid product, rinse with cooled distilled water, and dry at 45°C to obtain Sulpiride.

Table 2: Quantitative Data for Direct Aminolysis

| Parameter | Value | Reference |

| Starting Material | 2-methoxy-5-sulphamoyl methyl benzoate | [1] |

| Amine | (S)-1-ethyl-2-aminomethylpyrrolidine | [1] |

| Solvent | Ethylene Glycol | [1] |

| Temperature | 62-65°C | [1] |

| Reaction Time | 36 hours | [1] |

| Yield | 90% | [1] |

General Protocol for EDC/HOBt Mediated Amide Coupling

This is a general procedure for carbodiimide-mediated amide coupling.

-

Activation: Dissolve 2-amino-5-(methylsulfonyl)benzoic acid and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Amine Addition: Add (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) to the solution.

-

Coupling Reagent Addition: Cool the mixture to 0°C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a strategically important intermediate in the synthesis of Sulpiride. Its conversion to the final active pharmaceutical ingredient can be achieved through two primary routes: a direct, high-temperature aminolysis or a two-step hydrolysis and mediated amide coupling. The choice of pathway is a critical decision in the process development, with direct aminolysis offering advantages in terms of atom economy and step-count for large-scale production, while the coupling route provides greater flexibility and milder conditions. A thorough understanding of the mechanisms and practical considerations of each approach is essential for researchers and drug development professionals aiming to optimize the synthesis of this important therapeutic agent.

References

A Technical Guide to the Therapeutic Potential of Methyl 2-amino-5-(methylsulfonyl)benzoate Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Methyl 2-amino-5-(methylsulfonyl)benzoate scaffold represents a promising, yet underexplored, chemical space for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic applications of its analogs, drawing upon the well-established biological activities of its core components: the anthranilate and sulfonamide moieties. We present a strategic roadmap for the design, synthesis, and preclinical evaluation of a focused library of these compounds, with a primary focus on their potential as anticancer, anti-inflammatory, and carbonic anhydrase-inhibiting agents. This document is intended to serve as a practical resource for researchers and drug development professionals, offering detailed experimental protocols and a robust framework for unlocking the therapeutic potential of this versatile chemical scaffold.

Introduction: The Rationale for Investigating this compound Analogs

The pursuit of novel chemical entities with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The this compound core structure presents a compelling starting point for the development of new therapeutic agents. This assertion is based on the convergence of two key pharmacophores within a single, synthetically accessible molecule:

-

The Anthranilate Moiety: Anthranilic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] For instance, N-phenylanthranilic acid derivatives have demonstrated anti-inflammatory effects, while other analogs have been investigated as potential treatments for prostate cancer.[3]

-

The Sulfonamide Group: The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse mechanisms of action.[4][5] These include antibacterial, anti-inflammatory, and anticancer agents.[6][7] Notably, sulfonamide-based compounds have been successfully developed as inhibitors of key enzymes implicated in disease, such as kinases and carbonic anhydrases.[8][9]

The combination of these two pharmacophores in the this compound scaffold suggests a high probability of identifying novel compounds with significant therapeutic potential. This guide will delineate a systematic approach to exploring this potential, focusing on three key therapeutic areas: oncology, inflammation, and diseases associated with carbonic anhydrase dysregulation.

Design and Synthesis of a Focused Compound Library

A critical first step in exploring the therapeutic potential of this scaffold is the design and synthesis of a focused library of analogs. The goal is to systematically probe the structure-activity relationships (SAR) by introducing a variety of substituents at key positions on the core molecule.

Strategic Design of Analogs

Based on the core structure of this compound, several positions are amenable to chemical modification to explore the SAR. A proposed initial library would focus on modifications at the following positions:

-

The Amino Group (Position 2): Acylation or alkylation of the amino group can introduce a variety of substituents, allowing for the exploration of different steric and electronic effects.

-

The Methylsulfonyl Group (Position 5): Variation of the alkyl or aryl group on the sulfonyl moiety can modulate the lipophilicity and electronic properties of the molecule.

-

The Methyl Ester: Hydrolysis to the corresponding carboxylic acid or conversion to various amides can significantly alter the physicochemical properties and potential for new interactions with biological targets.

Synthetic Pathways

The synthesis of the core scaffold and its analogs can be achieved through established organic chemistry methodologies. A general synthetic scheme is outlined below.

Caption: General synthetic route to this compound and its analogs.

Step-by-Step Synthesis Protocol (General):

-

Chlorosulfonation of Methyl 2-aminobenzoate: React Methyl 2-aminobenzoate with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

-

Sulfonamide Formation: The resulting Methyl 2-amino-5-chlorosulfonylbenzoate can be reacted with various amines to generate a library of sulfonamide analogs.

-

Reduction and Alkylation: To obtain the methylsulfonyl group, the sulfonyl chloride can be reduced to a sulfinic acid and subsequently alkylated.

-

Functional Group Interconversion: The core scaffold can be further modified. For example, the ester can be hydrolyzed to a carboxylic acid, and the amino group can be acylated or alkylated to generate further diversity.[10][11]

Preclinical Validation Workflow: A Multi-pronged Approach

A robust preclinical validation workflow is essential to identify and characterize the therapeutic potential of the synthesized analogs. This workflow should encompass a tiered screening approach, starting with broad in vitro assays and progressing to more complex cellular and in vivo models for the most promising candidates.

Caption: Tiered preclinical validation workflow for analog evaluation.

Tier 1: Primary In Vitro Screening

The initial screening of the compound library should be conducted using high-throughput in vitro assays to assess broad biological activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Detailed Protocol: MTT Assay [7][12][13][14]

-

Cell Seeding: Seed cancer cell lines (e.g., HCT 116 for colon cancer, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Given that many sulfonamide-containing drugs are kinase inhibitors, a universal kinase assay can be used for initial screening against a panel of relevant kinases (e.g., EGFR, VEGFR, PI3K).[8][15][16]

Detailed Protocol: Luminescence-Based Kinase Assay [15][17]

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the test compounds to the reaction mixture and incubate at room temperature for 10-15 minutes.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.

-

ADP Detection: Add a reagent that converts ADP to ATP and generates a luminescent signal (e.g., ADP-Glo™).

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), and dysregulation of certain CA isoforms is implicated in various diseases, including cancer and glaucoma.[6][9][18][19]

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of purified human carbonic anhydrase (e.g., hCA II, hCA IX) and a p-nitrophenyl acetate (p-NPA) substrate solution.

-

Inhibitor Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compounds for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

-

Absorbance Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values for each compound.

Tier 2: Secondary Cellular Assays

Promising compounds from the primary screens should be further evaluated in more complex cell-based assays to confirm their mechanism of action and cellular efficacy.

-

Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to determine if the compounds induce apoptosis in cancer cells.[4]

-

Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to assess the effect of the compounds on cell cycle progression.[4]

-

LPS-stimulated Cytokine Release Assay: Treat macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS) in the presence of the test compounds and measure the release of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.

-

NF-κB Reporter Assay: Use a cell line with an NF-κB-driven reporter gene (e.g., luciferase) to determine if the compounds inhibit this key inflammatory signaling pathway.

Tier 3: In Vivo Efficacy Models

The most promising candidates from the cellular assays should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation of anticancer drugs.[20][21][22]

Detailed Protocol: Subcutaneous Xenograft Model [20][21][22][23]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data generated from the preclinical validation workflow will be crucial for establishing a robust SAR.[24] This involves correlating the chemical modifications of the analogs with their biological activity.

Key Considerations for SAR Analysis:

-